molecular formula C22H20N2O4 B3363466 2,5-Di-p-toluidinoterephthalic acid CAS No. 10291-28-8

2,5-Di-p-toluidinoterephthalic acid

Cat. No. B3363466
CAS RN: 10291-28-8
M. Wt: 376.4 g/mol
InChI Key: FVLUGNOOEZYDNV-UHFFFAOYSA-N
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Description

2,5-Di-p-toluidinoterephthalic acid (DPTA) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DPTA is a derivative of terephthalic acid, which is widely used in the production of polymers and fibers. DPTA is synthesized through a multi-step process that involves the reaction of p-toluidine with terephthalic acid.

Scientific Research Applications

1. Industrial Applications and Health Effects

Phthalates, including compounds like 2,5-Di-p-toluidinoterephthalic acid, are primarily used in industrial applications. These compounds find extensive use as plasticizers in the manufacture of flexible vinyl, which in turn is used in a variety of consumer products, flooring and wall coverings, food contact applications, and medical devices (Hauser & Calafat, 2005).

2. Polymerization and Material Science

In the field of material science, studies have shown that furanic-aliphatic polyamides, which can be derivatives of compounds like 2,5-Di-p-toluidinoterephthalic acid, are promising sustainable alternatives to polyphthalamides. These are used as high-performance materials with significant commercial interest (Jiang, Maniar, Woortman, Alberda van Ekenstein, & Loos, 2015).

3. Electronics and Electrochromic Devices

The synthesis of polymers derived from monomers like 2,5-Di-p-toluidinoterephthalic acid has implications in electronics, particularly in the development of electrochromic devices. These materials exhibit properties suitable for electronic transitions and have potential applications in various electronic devices (Yiĝitsoy, Variş, Tanyeli, Akhmedov, & Toppare, 2007).

4. Biotechnology and Bioengineering

In biotechnology, the use of compounds related to 2,5-Di-p-toluidinoterephthalic acid has been explored in the production of glutaric acid, a potential alternative to phthalate plasticizers. This involves the bioconversion of lysine and highlights the potential of these compounds in sustainable chemical production (Hong, Moon, Choi, Jung, Yang, Ahn, Joo, Park, Kim, Bhatia, Lee, & Yang, 2018).

5. Catalysis and Biomass Utilization

Research has also indicated the role of derivatives of 2,5-Di-p-toluidinoterephthalic acid in catalysis, particularly in the oxidation processes related to biomass utilization. These processes are crucial in the development of sustainable plastic precursors, showcasing the versatility of these compounds in green chemistry (Zuo, Venkitasubramanian, Busch, & Subramaniam, 2016)

properties

IUPAC Name

2,5-bis(4-methylanilino)terephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-13-3-7-15(8-4-13)23-19-11-18(22(27)28)20(12-17(19)21(25)26)24-16-9-5-14(2)6-10-16/h3-12,23-24H,1-2H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLUGNOOEZYDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=C(C=C3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065024
Record name 2,5-Bis(p-toluidino)terephthalic acid
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Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Di-p-toluidinoterephthalic acid

CAS RN

10291-28-8
Record name 2,5-Bis[(4-methylphenyl)amino]-1,4-benzenedicarboxylic acid
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Record name 2,5-Di-p-toluidinoterephthalic acid
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Record name 2,5-Di-p-toluidinoterephthalic acid
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Record name 1,4-Benzenedicarboxylic acid, 2,5-bis[(4-methylphenyl)amino]-
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Record name 2,5-Bis(p-toluidino)terephthalic acid
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Record name 2,5-bis(p-toluidino)terephthalic acid
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Record name 2,5-DI-P-TOLUIDINOTEREPHTHALIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CF Baker - 1976 - search.proquest.com
Part I: The light absorption of 2, 5-diaminoterephthalic acid, and its simple derivatives is considered. These compounds are coloured and the reasons for the large bathochromic shift of …
Number of citations: 3 search.proquest.com

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